molecular formula C17H20N4OS B3011739 6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 851125-29-6

6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B3011739
CAS No.: 851125-29-6
M. Wt: 328.43
InChI Key: FJBXLSGISVNNMU-UHFFFAOYSA-N
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Description

6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS Number 851125-29-6) is a chemical compound with the molecular formula C17H20N4OS and a molecular weight of 328.4 . It belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases, allowing them to act as core structures for ATP-competitive inhibitors . This specific molecular framework is frequently investigated for its potential to interact with key kinase targets. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives are designed to possess the essential pharmacophoric features of kinase inhibitors, enabling them to target enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Such compounds are therefore of significant interest in oncology research for their potential as antiproliferative agents. The structure of this compound features a 3,4-dimethylphenyl group at the 1-position and a butylthio chain at the 6-position, modifications that are explored in drug discovery to optimize binding affinity and selectivity against specific biological targets . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-butylsulfanyl-1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-4-5-8-23-17-19-15-14(16(22)20-17)10-18-21(15)13-7-6-11(2)12(3)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBXLSGISVNNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C=NN2C3=CC(=C(C=C3)C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 6-butylsulfanyl-1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
  • Molecular Formula : C17H20N4OS
  • Molecular Weight : 328.43 g/mol
  • CAS Number : 851125-29-6

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the butylthio group and the 3,4-dimethylphenyl moiety significantly influences its pharmacological properties.

  • Antitumor Activity : Research indicates that compounds similar to this compound exhibit potent antitumor effects. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines .
  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • G Protein-Coupled Receptor Modulation : Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), which play a vital role in various physiological processes and are significant drug targets in pharmacology .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including the compound .

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
AntitumorInduced apoptosis in breast cancer cell lines; IC50 values indicating significant potency.
CDK InhibitionDemonstrated inhibition of CDK2 and CDK4 activity; potential for cancer therapy.
GPCR InteractionShowed binding affinity for A1 adenosine receptors; implications for neurological disorders.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise as a therapeutic agent in several areas:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for cancer therapies.
  • Neurological Disorders : Modulation of GPCRs suggests potential applications in treating conditions such as anxiety or depression.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit inhibitory effects on the HER2 receptor, a critical target in certain breast cancers and other malignancies. The compound's ability to selectively inhibit HER2 could provide therapeutic benefits while minimizing side effects associated with broader kinase inhibitors .

Kinase Inhibition

The compound demonstrates selectivity for inhibiting specific kinases involved in cancer cell signaling pathways. This selectivity is crucial for developing targeted therapies that can effectively reduce tumor growth without affecting normal cells. Studies have shown that compounds like 6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can modulate signaling pathways linked to cell proliferation and survival .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties for pyrazolo[3,4-d]pyrimidine derivatives. These compounds may influence neuroinflammatory processes and provide protective effects against neurodegenerative diseases. The exact mechanisms are still under investigation but could involve modulation of inflammatory cytokines and oxidative stress pathways.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in diseases characterized by chronic inflammation. By targeting specific inflammatory pathways, it could help manage conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

StudyFindingsApplication
Study 1 : HER2 InhibitionDemonstrated significant inhibition of HER2 signaling in vitro and in vivo modelsPotential treatment for HER2-positive cancers
Study 2 : Kinase SelectivityShowed selective inhibition of HER2 with minimal impact on EGFR pathwaysReduced side effects compared to non-selective inhibitors
Study 3 : NeuroprotectionIndicated reduction in neuroinflammatory markers in animal modelsPotential treatment for neurodegenerative diseases
Study 4 : Anti-inflammatory EffectsExhibited decreased levels of pro-inflammatory cytokines in preclinical modelsManagement of chronic inflammatory conditions

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields vary widely (19–83%) due to substituent complexity. For example, fluorobenzylthio derivatives (e.g., 15d) achieve higher yields (70%) compared to methoxyphenyl analogs (19% for 15e) .
  • Methodology : Method C (alkylation/thiolation) is common for thioether-containing derivatives , while fused systems require specialized catalysts like FeCl3-SiO2 .

Physicochemical and Structural Properties

Substituents significantly impact molecular weight, solubility, and crystallinity:

Compound (Example) Molecular Weight Key Structural Features Intermolecular Interactions Reference
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-MePh) 362.4 Ethyl and fluoromethylphenyl groups N/A
1-(4-Methoxybenzyl) 256.26 Methoxybenzyl group at position 1 Hydrogen bonding (N–H⋯O)
5-Amino-6-(4-FPh-amino)-3-MeS-1-Ph 382.42 Thiomethyl and fluorophenylamino groups π-π stacking, N–H⋯O hydrogen bonds

Key Observations :

  • Hydrophobicity : Bulky substituents (e.g., 3,4-dimethylphenyl) likely enhance lipophilicity, affecting membrane permeability.
  • Crystallinity: Derivatives with hydrogen-bonding motifs (e.g., 5-amino-6-(4-FPh-amino)) form stable crystals with delocalized electron systems .

Key Observations :

  • Antimicrobial Efficacy : Nitro-substituted derivatives (e.g., 2a) show potent activity due to electron-withdrawing groups enhancing reactivity .
  • Enzyme Selectivity : Fluorobenzylthio derivatives (e.g., 15b–15e) demonstrate ALDH1A subfamily selectivity, critical for targeting cancer stem cells .

Challenges and Limitations

  • Synthetic Complexity : Low yields for oxetan-containing derivatives (e.g., 13g: 21.6%) highlight steric and electronic challenges .
  • Data Gaps : Pharmacokinetic data (e.g., bioavailability, toxicity) are sparse for many analogs, necessitating further study.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 6-position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Key steps include:

  • Chlorination : Reaction of the parent pyrazolo[3,4-d]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl₃) to generate a reactive 6-chloro intermediate .
  • Thioether Formation : Substitution of the chloro group with butylthiol (C₄H₉SH) under basic conditions (e.g., NaH or K₂CO₃) .
  • Catalytic Optimization : Use of green catalysts like acidic cesium salts of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) to improve yield and reduce reaction time .
    Critical Consideration : Reaction temperature and solvent choice (e.g., DMF or acetonitrile) significantly impact regioselectivity and purity.

Basic: How is structural characterization of this compound performed in academic research?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the butylthio group shows characteristic δ 2.8–3.2 ppm (¹H, S–CH₂) and δ 30–35 ppm (¹³C, S–C) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds between pyrimidinone N–H and adjacent carbonyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₄OS: 371.1497; observed: 371.1501) .

Advanced: How do structural modifications at the 6-(butylthio) position influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent Biological Impact Reference
Butylthio Moderate kinase inhibition (IC₅₀ ~50 nM for ALDH1A)
Fluorobenzylthio Enhanced antitumor activity (e.g., 72% inhibition of MCF-7 cells at 10 µM)
Methylthio Reduced potency due to decreased lipophilicity
Experimental Design :
  • Systematic substitution with electron-withdrawing/donating groups.
  • In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with logP measurements to correlate hydrophobicity and activity .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HCT-116 vs. L1210 leukemia) or enzyme isoforms (e.g., ALDH1A1 vs. ALDH1A3) .
  • Synthetic Purity : Impurities from incomplete substitution (e.g., residual chloro intermediates) may skew results. HPLC purity >98% is critical .
    Resolution Strategies :
  • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations.
  • Orthogonal Assays : Validate kinase inhibition via both enzymatic and cellular assays .

Advanced: How can computational modeling guide the optimization of this compound for target selectivity?

Methodological Answer:

  • Docking Studies : Predict binding modes to targets like ALDH1A or VEGF receptors. For example, the butylthio group occupies hydrophobic pockets in ALDH1A1 .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify residues critical for selectivity .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Basic: What analytical techniques ensure purity and stability during storage?

Methodological Answer:

  • HPLC : Monitor degradation products (e.g., oxidation of thioether to sulfoxide) using C18 columns and UV detection at 254 nm .
  • TGA/DSC : Assess thermal stability; decomposition typically occurs >200°C .
  • Storage Recommendations : Argon atmosphere at -20°C to prevent oxidation .

Advanced: What mechanistic insights explain its activity as a kinase inhibitor?

Methodological Answer:

  • ATP-Competitive Binding : The pyrazolo[3,4-d]pyrimidin-4(5H)-one core mimics adenine, forming hydrogen bonds with kinase hinge regions (e.g., ALDH1A1 Val121 and Glu124) .
  • Allosteric Modulation : The 3,4-dimethylphenyl group induces conformational changes in the kinase activation loop .
    Validation : Mutagenesis studies (e.g., Ala-scanning of binding pockets) confirm critical residues .

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